
5-(3-Aminophenyl)pyrrolidin-2-one
Overview
Description
5-(3-Aminophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1314735-19-7 . It has a molecular weight of 176.22 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, such as 5-(3-Aminophenyl)pyrrolidin-2-one, can be achieved through the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular formula of 5-(3-Aminophenyl)pyrrolidin-2-one is C10H12N2O . Its structure includes a pyrrolidin-2-one ring attached to a 3-aminophenyl group .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Physical And Chemical Properties Analysis
5-(3-Aminophenyl)pyrrolidin-2-one has a molecular weight of 176.22 . It is typically stored at room temperature and is usually in powder form . The compound has a density of 1.234g/cm3 and a boiling point of 464.5ºC at 760 mmHg .Scientific Research Applications
- Researchers have explored the anticonvulsant effects of 5-(3-aminophenyl)pyrrolidin-2-one derivatives. For instance, 2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride (a derivative) demonstrated efficacy against maximal electroshock-induced seizures in mice .
- Pyrrolidinone derivatives, including 5-(3-aminophenyl)pyrrolidin-2-one, serve as versatile scaffolds in drug discovery. Although some compounds exhibited only slight improvements over doxorubicin (a known anticancer drug), they highlight the potential of this scaffold for novel drug development .
Anticonvulsant Properties
Drug Discovery Scaffold
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives, which include 5-(3-aminophenyl)pyrrolidin-2-one, are known to be versatile lead compounds for designing powerful bioactive agents . They are essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Mode of Action
It’s worth noting that pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit a wide range of biological activities, suggesting they may have various significant effects at the molecular and cellular levels .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
While specific future directions for 5-(3-Aminophenyl)pyrrolidin-2-one are not mentioned in the search results, it’s worth noting that pyrrolidin-2-one derivatives are of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
properties
IUPAC Name |
5-(3-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAULYXTUHMXWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



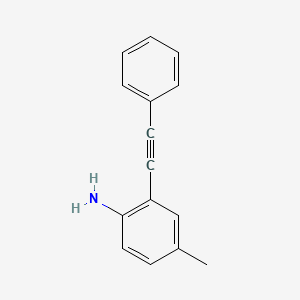
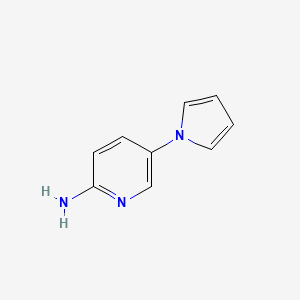
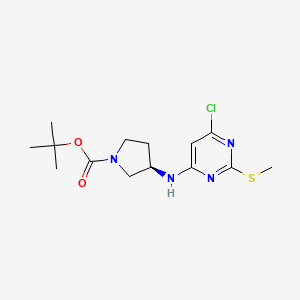
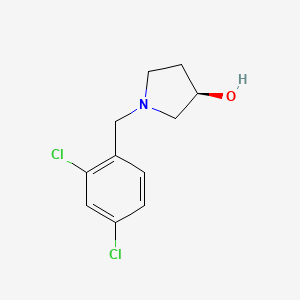
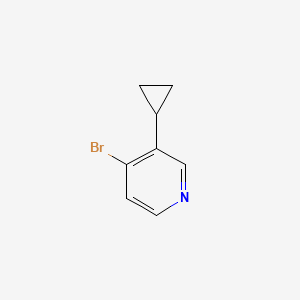
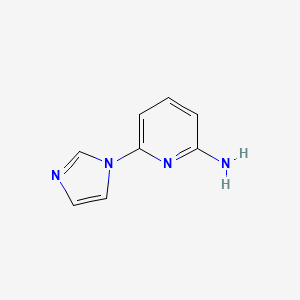
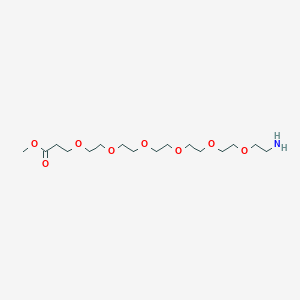

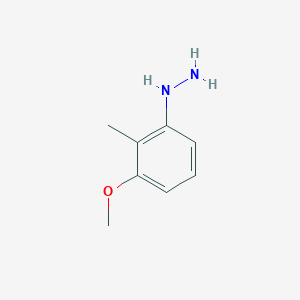
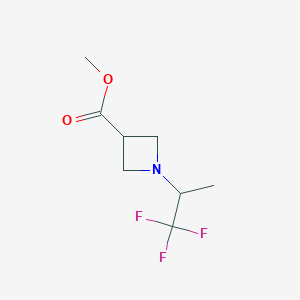
![N,N'-bis[(1S)-2-hydroxy-1-phenylethyl]-2,2-dimethylpropanediamide](/img/structure/B3231102.png)

![4,7-Diazaspiro[2.5]octane hydrochloride](/img/structure/B3231124.png)
